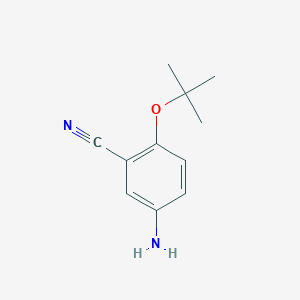

5-Amino-2-(tert-butoxy)benzonitrile

Description

5-Amino-2-(tert-butoxy)benzonitrile is a benzonitrile derivative featuring an amino group at the 5-position and a tert-butoxy group [(CH₃)₃CO-] at the 2-position of the benzene ring. The tert-butoxy substituent imparts significant steric bulk and moderate electron-donating properties due to its alkyl nature. Benzonitrile derivatives are widely used in pharmaceuticals, agrochemicals, and materials science, often serving as intermediates or bioactive scaffolds .

Properties

IUPAC Name |

5-amino-2-[(2-methylpropan-2-yl)oxy]benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-11(2,3)14-10-5-4-9(13)6-8(10)7-12/h4-6H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWAUJUHCMWPJJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C=C(C=C1)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(tert-butoxy)benzonitrile typically involves the introduction of the tert-butoxy group and the nitrile group onto a benzene ring followed by the introduction of the amino group. One common method involves the reaction of 2-bromo-5-nitrobenzonitrile with tert-butyl alcohol in the presence of a base to form 2-(tert-butoxy)-5-nitrobenzonitrile. This intermediate is then reduced to this compound using a reducing agent such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-(tert-butoxy)benzonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

5-Amino-2-(tert-butoxy)benzonitrile has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-2-(tert-butoxy)benzonitrile depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the amino and nitrile groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Key Observations:

Electronic Effects :

- Electron-donating groups (e.g., tert-butoxy, isopropoxy) increase electron density on the aromatic ring, favoring electrophilic substitution.

- Electron-withdrawing groups (e.g., trifluoromethoxy) deactivate the ring but improve stability in harsh conditions .

Applications :

- Piperidine/piperazine derivatives () are prevalent in drug discovery due to their pharmacokinetic tunability.

- Trifluoromethoxy-substituted analogs are valued in agrochemicals for their resistance to oxidative degradation .

Research Findings and Trends

- Synthetic Utility: Benzonitriles with amino and alkoxy groups are frequently employed in coupling reactions. For example, highlights solvent-dependent reactivity in benzonitrile derivatives, suggesting that tert-butoxy substitution may influence reaction kinetics .

- Structural Modifications: notes that 5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile has multiple suppliers, reflecting industrial demand for nitrogen-functionalized benzonitriles .

Biological Activity

5-Amino-2-(tert-butoxy)benzonitrile is a compound of interest in various biological studies due to its unique chemical structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different assays, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chemical Formula : C11H14N2O

- Molecular Weight : 190.24 g/mol

- CAS Number : 1250163-54-2

The presence of the amino group and the tert-butoxy substituent significantly influences its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It has been shown to modulate enzyme activities and influence biochemical pathways, particularly those involved in:

- Antimicrobial Activity : Demonstrated broad-spectrum activity against bacterial pathogens, particularly enteric bacteria .

- Anticonvulsant Effects : Similar compounds have shown potential in reducing seizure activity in animal models, suggesting a possible neuroprotective role .

Antimicrobial Efficacy

Recent studies have highlighted the compound's effectiveness against bacterial strains. In time-kill kinetic assays, this compound exhibited significant antibacterial activity, leading to cell death through mechanisms involving stress on the bacterial cell envelope and disruption of proton motive force (PMF) .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Time to Kill (hours) |

|---|---|---|

| E. coli | 8 µg/mL | 4 |

| S. aureus | 16 µg/mL | 6 |

| P. aeruginosa | 32 µg/mL | 8 |

Neuroprotective Effects

In neuropharmacological studies, related compounds have shown promise in reducing seizure frequency. The compound's structural analogs were tested in various seizure models, revealing potential anticonvulsant properties with effective doses (ED50) ranging from 10 mg/kg to 15 mg/kg in rodent models .

Case Studies

-

Antimicrobial Action Against Enteric Pathogens :

A study evaluated the efficacy of this compound against enteric pathogens in murine models. The compound demonstrated significant antibacterial effects without inducing resistance, making it a promising candidate for treating infections like shigellosis . -

Neuropharmacological Assessment :

In a controlled study examining seizure models, the compound was administered intraperitoneally to assess its anticonvulsant properties. Results indicated that it significantly reduced seizure duration and frequency compared to control groups, with a protective index suggesting a favorable safety profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.